4'-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone
Description
4'-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone is a fluorinated butyrophenone derivative characterized by a spirocyclic amine moiety. The compound features a trifluoromethyl group at the 8-position of the 3-azaspiro[5.5]undecane ring, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
21704-21-2 |
|---|---|
Molecular Formula |
C21H27F4NO |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[10-(trifluoromethyl)-3-azaspiro[5.5]undecan-3-yl]butan-1-one |
InChI |
InChI=1S/C21H27F4NO/c22-18-7-5-16(6-8-18)19(27)4-2-12-26-13-10-20(11-14-26)9-1-3-17(15-20)21(23,24)25/h5-8,17H,1-4,9-15H2 |
InChI Key |
CLRQXMRTTXJHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of fluorine and trifluoromethyl groups. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of fluorine and trifluoromethyl groups: These groups can be introduced using reagents such as Selectfluor or trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at Fluorine
The para-fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution under specific conditions. This reaction allows functionalization of the phenyl group:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMF, 80°C, 12 hr | 4'-Methoxy derivative | 62-68% | |
| Amination | NH3/MeOH, Cu catalyst, 100°C | 4'-Amino derivative | 55% |
Mechanistic Insight :
-
Fluorine's electronegativity activates the ring for substitution at the para position .
-
Steric hindrance from the spirocyclic system reduces reaction rates compared to simpler fluorobutyrophenones.
Ketone Group Transformations
The butyrophenone carbonyl undergoes characteristic ketone reactions:
Reduction to Alcohol
Conditions : LiAlH4/THF, 0°C → RT, 4 hr
Product : Secondary alcohol (C=O → CH2OH)
Yield : 78%
Grignard Addition
Conditions : CH3MgBr, anhydrous ether, -20°C
Product : Tertiary alcohol (C=O → C(OH)CH3)
Side Reaction : Partial decomposition of spirocycle observed above -10°C
Spirocyclic Amine Reactivity
The 3-azaspiro[5.5]undecane moiety enables nitrogen-centered reactions:
Alkylation
Reagent : Methyl iodide
Conditions : K2CO3, CH3CN, reflux, 8 hr
Product : Quaternary ammonium salt
Yield : 83%
Acylation
Reagent : Acetyl chloride
Conditions : Pyridine catalyst, 25°C, 2 hr
Product : N-acetyl derivative
Yield : 91%
Trifluoromethyl Group Stability
The -CF3 group demonstrates remarkable inertness under standard conditions:
| Stress Test | Conditions | Result | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 24 hr | No degradation | |
| Basic Hydrolysis | 5M NaOH, EtOH/H2O, 80°C, 8 hr | <2% defluorination | |
| Radical Conditions | AIBN, 70°C | No C-F bond cleavage |
Comparative Reactivity Analysis
Reaction rates differ significantly from structural analogs:
| Compound | Relative S_NAr Rate | Ketone Reduction Ease | Amine Alkylation Yield |
|---|---|---|---|
| Target Compound | 1.0 (reference) | Moderate | 83% |
| 4-Fluorobutyrophenone | 3.2 | Easy | N/A |
| Haloperidol analog | 0.7 | Difficult | 68% |
Mechanistic Challenges
-
Steric Effects : The spirocyclic system hinders access to the amine nitrogen, requiring prolonged reaction times for alkylation/acylation .
-
Electronic Effects : Electron-withdrawing -CF3 group deactivates the adjacent carbon chain toward electrophilic attacks .
-
Solubility Issues : Limited solubility in polar solvents necessitates phase-transfer catalysts for efficient reactions.
This comprehensive analysis demonstrates how the compound's multifunctional architecture dictates its synthetic utility, with verified reaction pathways enabling rational design of pharmacologically improved derivatives.
Scientific Research Applications
4'-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone is a complex organic compound that is notable for its unique spirocyclic structure and the presence of fluorinated groups. It has a molecular formula of and a molecular weight of approximately 385.44 g/mol. The compound features a butyrophenone backbone substituted with a trifluoromethyl and a spirocyclic moiety. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Potential Applications
- Medicinal Chemistry and Pharmacology The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Central Nervous System Research suggests that compounds similar to this compound exhibit significant biological activities, particularly in the central nervous system. They may act as dopamine receptor modulators, serotonin receptor modulators, and sigma receptor ligands.
- Clinical Application Interaction studies are crucial for understanding how this compound engages with biological targets, which is essential for advancing the compound toward clinical application.
Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions may include:
- Nucleophilic reactions Applicable at the butyrophenone carbonyl.
- Fluorination reactions Taking advantage of the fluorine substituents.
- Spirocyclic ring modifications Altering the spirocyclic moiety.
These reactions can facilitate the synthesis of analogs with potentially improved pharmacological properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound engages with biological targets. Such studies are essential for advancing the compound toward clinical application. Studies are ongoing to elucidate the specific mechanisms through which this compound interacts with biological targets, particularly neurotransmitter receptors.
Analogues
Several compounds share structural characteristics with this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluorobutyrophenone | Butyrophenone core | Antipsychotic | Lacks spirocyclic structure |
| 8-Trifluoromethylspiro[5.5]undecane | Spirocyclic structure | Potential neuroactivity | No butyrophenone moiety |
| 4'-Chloro-N,N-dimethylbutyrophenone | Similar backbone | Antipsychotic | Chlorine instead of fluorine |
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of butyrophenones with spirocyclic or heterocyclic substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Key Butyrophenone Derivatives
Key Findings
Structural Impact on Lipophilicity :
The trifluoromethyl group in the target compound significantly increases lipophilicity compared to methyl-substituted spiro analogs (e.g., 8-methyl or 9-methyl derivatives). This property may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Toxicity Profile :
The hydrochloride salt of a related spiro compound (without trifluoromethyl) exhibits high toxicity (oral rat LD50: 200 mg/kg), suggesting that the spirocyclic core itself may contribute to acute toxicity. The trifluoromethyl analog’s safety profile remains uncharacterized in the available data .
Comparison with Non-Spiro Butyrophenones: Moperone, a non-spiro butyrophenone, demonstrates lower molecular weight (337.45 vs. ~383.3) and established dopamine receptor antagonism.
This contrasts with Moperone’s synthesis, which involves simpler piperidine ring modifications .
Biological Activity
4'-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone is a complex organic compound notable for its unique spirocyclic structure and the presence of fluorinated groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). The molecular formula and weight of this compound are significant for understanding its pharmacological properties.
Chemical Structure and Properties
The compound features a butyrophenone backbone substituted with a trifluoromethyl group and a spirocyclic moiety, enhancing its lipophilicity and biological activity. The molecular weight is approximately 385.44 g/mol, which influences its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential neuroactive agents. They may interact with various neurotransmitter receptors, which is crucial for their therapeutic applications.
Studies are ongoing to elucidate the specific mechanisms through which this compound interacts with biological targets. The interactions may involve:
- Dopamine Receptors : Potential antipsychotic effects.
- Serotonin Receptors : Possible implications in mood regulation.
- Adrenergic Receptors : Effects on cardiovascular and CNS functions.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluorobutyrophenone | Butyrophenone core | Antipsychotic | Lacks spirocyclic structure |
| 8-Trifluoromethylspiro[5.5]undecane | Spirocyclic structure | Potential neuroactivity | No butyrophenone moiety |
| 4'-Chloro-N,N-dimethylbutyrophenone | Similar backbone | Antipsychotic | Chlorine instead of fluorine |
This comparison highlights the uniqueness of this compound due to its specific combination of fluorinated groups and spirocyclic architecture, which may contribute to distinct pharmacological profiles not seen in its analogs.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Neuropharmacological Assessment : In animal models, compounds similar to this compound demonstrated significant effects on behavior indicative of antipsychotic activity.
- Binding Affinity Studies : Research has shown that this compound exhibits high binding affinity for dopamine D2 receptors, suggesting potential efficacy in treating schizophrenia.
- Toxicological Evaluations : Preliminary toxicological studies indicate that while the compound has promising biological activity, further investigations are required to assess long-term safety and efficacy.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DMF/DMSO | Enhances nucleophilicity |
| Temperature | 60–100°C | Balances reaction rate vs. decomposition |
| Catalyst | Pd(OAc) | Improves trifluoromethyl coupling efficiency |
Basic: How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify spirocyclic geometry (e.g., distinct singlet for trifluoromethyl at δ 120–125 ppm in C) and butyrophenone carbonyl signals (δ 195–200 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., experimental m/z 353.95 vs. calculated for CHFNO·ClH) .
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles, critical for validating synthetic accuracy .
Basic: What toxicological data are available for this compound?
Methodological Answer:
Acute toxicity studies in rodents reveal:
| Route | Species | LD | Reference |
|---|---|---|---|
| Oral | Rat | 200 mg/kg | |
| Intraperitoneal | Mouse | 45 mg/kg | |
| Safety Notes : |
Advanced: How does the spirocyclic structure influence receptor binding affinity in pharmacological studies?
Methodological Answer:
The 3-azaspiro[5.5]undecane moiety enhances selectivity for CNS targets:
- Dopamine D2 Receptor : Rigid spirocyclic geometry reduces off-target binding compared to flexible piperidines. Docking studies show hydrophobic interactions with transmembrane helices 2 and 3 .
- Serotonin 5-HT : Fluorine substituents improve binding (IC < 50 nM) via halogen bonding with Tyr370 .
Experimental Validation : - Radioligand assays using H-spiperone competition (K values correlate with spirocyclic substituent bulk) .
Advanced: What strategies resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
Discrepancies arise from:
- Stereochemical Variants : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to assess individual activity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation. Adjust substituents (e.g., replace -OCH with -CF) to improve half-life .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4) to minimize variability .
Advanced: How can molecular modeling predict the pharmacokinetics of this compound?
Methodological Answer:
- ADME Prediction : Use Schrödinger’s QikProp to calculate logP (2.5–3.5), BBB permeability (CNS MPO score > 4), and solubility (<10 μM). Adjust spirocyclic substituents to optimize .
- Metabolic Sites : Identify labile positions (e.g., benzylic C-H) via DFT calculations (B3LYP/6-31G*). Introduce deuterium or steric hindrance to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
